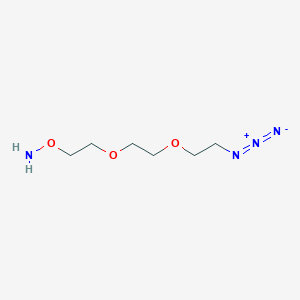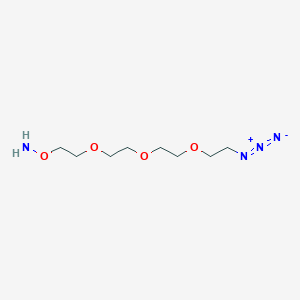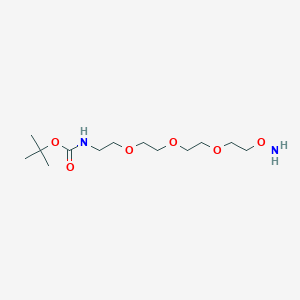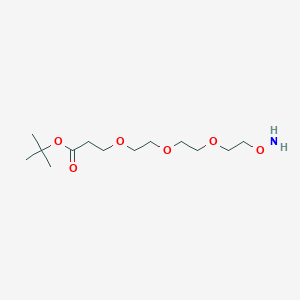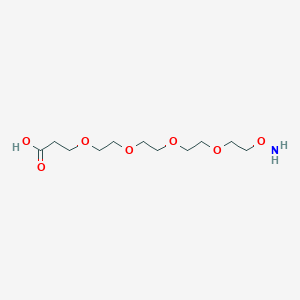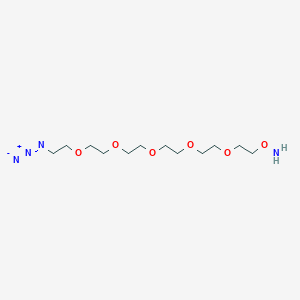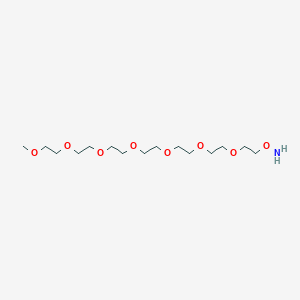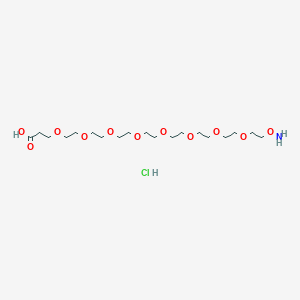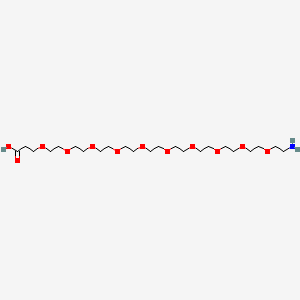
Angiotensin II 5-Valin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The peptide “Asp-Arg-Val-Tyr-Val-His-Pro-Phe” is an octapeptide that is a variant of angiotensin II . It is formed by the action of renin on angiotensinogen . The peptide has a molecular formula of C50H71N13O12, an average mass of 1046.179 Da, and a monoisotopic mass of 1045.534546 Da .
Synthesis Analysis
The synthesis of this peptide involves the action of renin on angiotensinogen, which cleaves the peptide bond between the leucine (Leu) and valine (Val) residues on angiotensinogen, creating the ten-amino acid peptide angiotensin I . Angiotensin I is then converted to angiotensin II through the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .Molecular Structure Analysis
The molecular structure of this peptide is complex due to the number of amino acids involved. Each amino acid contributes to the overall structure, and the sequence of amino acids is critical for the peptide’s function .Chemical Reactions Analysis
The primary chemical reaction involving this peptide is its conversion from angiotensin I to angiotensin II. This involves the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .Wissenschaftliche Forschungsanwendungen
Enzymatische Synthese {svg_1}
Die Verbindung wird in der enzymatischen Synthese von geschütztem Valin-5 Angiotensin II Amid-1 verwendet. Dieser Prozess beinhaltet die Verwendung proteolytischer Enzyme, um die Peptidsynthese durch Fragmentkondensation zu ermöglichen {svg_2}.
Behandlung von Schock {svg_3}
Angiotensin II 5-Valin wird zunehmend zur Behandlung verschiedener Formen von Schock, einschließlich kardiogenem Schock, eingesetzt. Diese Anwendung erfolgte nach der Erstzulassung der US-amerikanischen Food and Drug Administration (FDA) für vasoplegischen Schock im Jahr 2017 {svg_4}.
Kardiovaskuläre Homöostase {svg_5}
Die Verbindung spielt eine Schlüsselrolle im Renin-Angiotensin-System (RAS), einem wichtigen Regelsystem für die kardiovaskuläre Homöostase. Eine Dysregulation dieses Systems wird bei Herz-Kreislauf-Erkrankungen (KVE) beobachtet, bei denen eine Hochregulierung der Signalübertragung des Angiotensin-Typ-1-Rezeptors (AT1R) über Angiotensin II zur AngII-abhängigen pathogenen Entwicklung von KVE führt {svg_6}.
Proteolytische Enzyme in der Molekularbiologie {svg_7}
Proteolytische Enzyme, die Peptidbindungen in Proteinen hydrolysieren können, haben zahlreiche Forschungsanwendungen, die ihren Einsatz erfordern. Dazu gehören die Herstellung von Klenow-Fragmenten, die Peptidsynthese, die Verdauung unerwünschter Proteine während der Nukleinsäurereinigung, die Zellkultur und Gewebsdissoziation sowie die Herstellung rekombinanter Antikörperfragmente {svg_8}.
Therapeutisches Potenzial in der Biomedizin {svg_9}
Mikroalgen können bioaktive Verbindungen wie Antibiotika, Subunit-Vakzine, monoklonale Antikörper, hepatotoxische und neurotoxische Verbindungen, Hormone, Enzyme und andere Verbindungen mit pharmazeutischen und therapeutischen Anwendungen produzieren, die nicht einfach mit chemischen Methoden synthetisiert werden können {svg_10}.
Wirkmechanismus
Target of Action
Angiotensin II 5-valine, also known as Asp-Arg-Val-Tyr-Val-His-Pro-Phe or Val(5)-angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .
Biochemical Pathways
The renin-angiotensin-aldosterone system (RAAS) is the primary biochemical pathway affected by Angiotensin II 5-valine . In this system, the enzyme renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II 5-valine, as a form of angiotensin II, contributes to the regulation of this system .
Pharmacokinetics
Angiotensin II 5-valine shares common pharmacokinetic properties with other non-peptide angiotensin antagonists. These include lipophilia, intermediate bioavailability, high affinity for plasma proteins, and liver metabolism . Some of these antagonists also have active metabolites .
Action Environment
The action of Angiotensin II 5-valine can be influenced by various environmental factors. For instance, its efficacy as a vasopressor in combating shock has been recognized, and its use has been reinvigorated with the approval of a human synthetic formulation of the medication . Furthermore, the extent of blood pressure reduction by Angiotensin II 5-valine is dependent on physiological factors such as sodium and water balance .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Angiotensin II 5-valine interacts with the angiotensin receptor, a G protein-coupled receptor located on the cell surface . This interaction triggers a cascade of biochemical reactions that lead to vasoconstriction, increased blood pressure, and the release of aldosterone, a hormone that promotes sodium retention in the kidneys .
Cellular Effects
Angiotensin II 5-valine has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate angiogenesis, increase microvessel density , and modulate the expression of the Rab5 and Rab7 proteins, which are important in the endosomal processing during viral replication .
Molecular Mechanism
The molecular mechanism of action of Angiotensin II 5-valine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction via a protein kinase C–dependent pathway by activating the endothelial cell NADPH oxidase and formation of peroxynitrite .
Temporal Effects in Laboratory Settings
The effects of Angiotensin II 5-valine change over time in laboratory settings . It has been observed that the total plasma Angiotensin II levels in rats infused with Angiotensin II 5-valine increased to a greater extent in those treated with Losartan . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Angiotensin II 5-valine vary with different dosages in animal models . For instance, in a study on cynomolgus monkeys with diet-induced hyperlipidemia, it was found that coinfusion of apelin abrogated the atherosclerosis and abdominal aortic aneurysm formation effects of Angiotensin II .
Metabolic Pathways
Angiotensin II 5-valine is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway that regulates blood pressure and fluid balance . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and cofactors in this pathway .
Transport and Distribution
Angiotensin II 5-valine is transported and distributed within cells and tissues through its interaction with the angiotensin receptor
Subcellular Localization
It is known that the angiotensin receptor, with which Angiotensin II 5-valine interacts, is located on the cell surface
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUTBDZNNXHCO-CGHBYZBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1032.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


